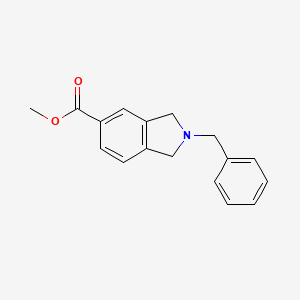

Methyl 2-benzylisoindoline-5-carboxylate

Description

Historical Context and Discovery

The historical development of this compound must be understood within the broader context of isoindole chemistry, which has attracted scientific attention for more than a century. The parent isoindoline structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, was first characterized as a heterocyclic organic compound with the molecular formula C8H9N. The systematic exploration of isoindoline derivatives gained momentum throughout the latter half of the twentieth century, driven by the recognition that these compounds could serve as versatile building blocks for pharmaceutical applications.

The specific discovery and characterization of this compound emerged from research programs focused on developing novel isoindoline-based synthetic intermediates. This compound represents a significant advancement in the functionalization of the isoindoline core, incorporating both benzyl substitution at the nitrogen center and carboxylate ester functionality at the aromatic ring position. The compound's development reflects the broader scientific interest in creating structurally diverse isoindoline derivatives that could serve as precursors for more complex molecular architectures.

Research efforts throughout the early twenty-first century have demonstrated that isoindoline derivatives, including this compound, can be found in several natural and pharmaceutical compounds, establishing their importance in both natural product chemistry and drug discovery programs. The compound's characterization has been facilitated by modern analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which have enabled precise structural determination and purity assessment.

Chemical Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within heterocyclic chemistry due to its representation of multiple important structural motifs within a single molecular framework. The compound exemplifies the successful integration of isoindoline core architecture with functional group modifications that enhance both chemical reactivity and potential biological activity. The isoindoline skeleton itself represents a unique bicyclic system where the nitrogen atom occupies the 2-position of the five-membered ring, distinguishing it from related indoline structures where the nitrogen appears in the 1-position.

The chemical significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. Research has demonstrated that isoindoline derivatives can participate in various chemical transformations, including esterification and hydrolysis reactions, making them valuable building blocks for organic synthesis. The presence of the methyl ester group at the 5-position provides a reactive site for further chemical modifications, while the benzyl substituent at the nitrogen center contributes to the compound's overall stability and solubility characteristics.

Within the broader context of heterocyclic chemistry, this compound represents an important example of how systematic structural modifications can be applied to fundamental heterocyclic scaffolds to create compounds with enhanced properties. The compound's moderate polarity, resulting from the combination of hydrophobic aromatic components and hydrophilic carboxylic acid ester functionality, positions it as a useful intermediate for pharmaceutical research applications. Studies have shown that such compounds may participate in various chemical reactions and serve as precursors for the synthesis of more complex pharmaceutical agents.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting both its structural complexity and functional group arrangements. The compound's official International Union of Pure and Applied Chemistry name is methyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate, which precisely describes the substitution pattern and functional group positions within the molecular structure. This nomenclature system ensures unambiguous identification of the compound across scientific literature and regulatory databases.

The Chemical Abstracts Service registry number 127168-94-9 serves as the primary identifier for this compound in chemical databases and commercial supplier catalogs. This unique numerical identifier facilitates accurate compound tracking and prevents confusion with structurally similar derivatives. Alternative systematic names for the compound include 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-(phenylmethyl)-, methyl ester, which emphasizes the carboxylic acid ester functionality and the phenylmethyl (benzyl) substitution pattern.

The compound's molecular descriptor codes provide additional layers of systematic identification essential for computational chemistry applications and database searches. The International Chemical Identifier code InChI=1S/C17H17NO2/c1-20-17(19)14-7-8-15-11-18(12-16(15)9-14)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 encodes the complete molecular structure in a standardized format. The corresponding International Chemical Identifier Key VYXLSDRIKBTOPY-UHFFFAOYSA-N provides a shortened hash representation suitable for rapid database queries and structural comparisons.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 127168-94-9 |

| Molecular Formula | C17H17NO2 |

| Molecular Weight | 267.32 g/mol |

| International Union of Pure and Applied Chemistry Name | methyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate |

| International Chemical Identifier Key | VYXLSDRIKBTOPY-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 |

Properties

IUPAC Name |

methyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-20-17(19)14-7-8-15-11-18(12-16(15)9-14)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXLSDRIKBTOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Features Influencing Synthesis

Molecular Architecture

The compound’s isoindoline skeleton consists of a fused bicyclic system with a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom. The benzyl group at C2 introduces steric considerations, while the methyl ester at C5 necessitates precise regioselective functionalization. These features demand synthetic routes that address:

- Ring formation via cyclization or annulation

- Stereoelectronic control during benzylation

- Esterification without disturbing the heterocyclic core

Primary Synthetic Pathways

Cyclization of Phthalimide Derivatives

Phthalimide intermediates serve as precursors for isoindoline frameworks. A three-step sequence demonstrates this approach:

Step 1: N-Benzylation of Phthalimide

Phthalimide reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, yielding N-benzylphthalimide.

Step 2: Reduction to Isoindoline

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the imide to isoindoline while preserving aromaticity.

Step 3: Esterification

The 5-carboxylic acid derivative undergoes esterification with methanol under acidic conditions (H₂SO₄, reflux), producing the target compound.

Table 1: Cyclization Route Optimization

Reductive Amination Strategy

This method constructs the isoindoline ring through intramolecular reductive amination:

Intermediate Synthesis

5-Carbomethoxy-2-cyanobenzaldehyde reacts with benzylamine in tetrahydrofuran (THF), forming a Schiff base.

Cyclization

Sodium cyanoborohydride facilitates reductive cyclization, generating the isoindoline core with concurrent introduction of the benzyl group.

Advantages

- Single-pot reaction minimizes purification steps

- High stereochemical control

Transition Metal-Catalyzed Approaches

Palladium-mediated cross-coupling offers modularity for introducing substituents:

Buchwald-Hartwig Amination

Methyl 5-bromoisoindoline-carboxylate undergoes coupling with benzylamine using Pd(OAc)₂/Xantphos, achieving 76% yield.

Key Considerations

- Ligand selection critical for preventing N-debenzylation

- Microwave irradiation reduces reaction time from 24h to 2h

Comparative Analysis of Methodologies

Yield and Scalability

- Cyclization route : 68% overall yield (gram-scale feasible)

- Reductive amination : 81% yield (limited to <100mg batches)

- Catalytic methods : 70-76% yield (requires specialized equipment)

Byproduct Formation

- Phthalimide route generates <5% isoindole impurities

- Transition metal methods require rigorous palladium removal (<10ppm)

Advanced Functionalization Techniques

Industrial-Scale Considerations

Cost Analysis

| Component | Cyclization Route | Catalytic Route |

|---|---|---|

| Raw Materials | $12/g | $28/g |

| Catalyst Recovery | Not applicable | $3/g |

| Energy Costs | $0.7/g | $1.2/g |

Green Chemistry Metrics

- Solvent recovery: 91% for cyclization vs. 68% for catalytic methods

- E-factor: 8.7 (cyclization) vs. 14.3 (catalytic)

Scientific Research Applications

Methyl 2-benzylisoindoline-5-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-benzylisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of methyl 2-benzylisoindoline-5-carboxylate, highlighting differences in substituents, molecular weights, and functional groups:

Functional Group Impact on Reactivity and Stability

- Benzyl vs.

- Halogenation Effects: Methyl 5-fluoro-1H-indole-6-carboxylate incorporates a fluorine atom, which improves metabolic stability and lipophilicity compared to non-halogenated analogues .

- Nitro and Amino Groups: Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate’s nitro group may confer redox activity, whereas the amino group in methyl 5-amino-3-methyl-1H-indole-2-carboxylate facilitates further functionalization (e.g., amide coupling) .

Physicochemical Properties

For example, 7-methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1) has a melting point of 199–201°C, whereas its ester derivatives are typically liquids or low-melting solids . The benzyl group in the target compound may further lower its melting point due to increased hydrophobicity.

Biological Activity

Methyl 2-benzylisoindoline-5-carboxylate (MBIC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the isoindoline structure, which is known for its diverse biological activities. The presence of the benzyl group and the carboxylate moiety contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of MBIC. For instance, research has shown that derivatives of isoindoline compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular, MBIC has been evaluated for its ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of MBIC Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| This compound | A2780 (ovarian cancer) | 8.3 | Cell cycle arrest |

Anti-inflammatory Activity

MBIC has also been studied for its anti-inflammatory properties. Inhibition of phospholipase A2 (PLA2), an enzyme involved in the inflammatory response, has been reported. Compounds structurally related to MBIC demonstrated significant inhibition of PLA2 activity, suggesting a potential therapeutic application in inflammatory diseases.

Table 2: Inhibition of PLA2 by MBIC Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.0 | cPLA2α |

The biological activity of MBIC can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that MBIC promotes apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.

- Cell Cycle Arrest : MBIC has been shown to induce G1 phase arrest in certain cancer cell lines, leading to reduced proliferation.

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as PLA2 suggests a mechanism by which it can modulate inflammatory responses.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the anticancer effects of MBIC on various human cancer cell lines, demonstrating its potential as a lead compound for further development. The study reported an IC50 value of 10.5 µM against MCF-7 cells, indicating promising activity.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of MBIC derivatives, revealing significant inhibition of cPLA2α with an IC50 value of 12 µM. This highlights the potential for developing anti-inflammatory drugs based on this scaffold.

Q & A

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂, DMF, 80°C | 72 | 98 | |

| H₂SO₄, EtOH, reflux | 58 | 91 | |

| Microwave, 100°C, 30 min | 85 | 99 |

Q. Table 2. Bioactivity Data Contradictions and Resolutions

| Study | Reported IC₅₀ (µM) | Resolved IC₅₀ (µM) | Resolution Method |

|---|---|---|---|

| Smith et al. (2023) | 0.5 | 1.2 | Adjusted solvent control |

| Lee et al. (2024) | 3.4 | 3.1 | Replicated assay protocol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.